(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Overview
Description
“(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The compound also contains a carbamic acid tert-butyl ester group . The tert-butyl group is known for its unique reactivity pattern and is used in various chemical transformations .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl esters of N-protected amino acids, has been described in the literature. One method involves the use of urethane N-protected carboxyanhydrides (UNCAs). Treating UNCAs with tert-butanol results in the formation of the desired esters . Another method involves the use of a stereoselective carbonyl reductase, which was successfully applied for the efficient production of a related compound, (3R,5S)-CDHH .Molecular Structure Analysis
The molecular structure of “(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” can be analyzed based on its molecular formula. A similar compound, tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate, has the molecular formula C9H17FN2O2 .Chemical Reactions Analysis
The tert-butyl group in “(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” can participate in various chemical reactions. Its unique reactivity pattern is highlighted by its use in various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” can be inferred from similar compounds. For instance, tert-butyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate has a molecular formula of C9H17FN2O2, an average mass of 204.242 Da, and a monoisotopic mass of 204.127411 Da .Scientific Research Applications
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Dipeptide Synthesis
- Field : Organic Chemistry
- Application : The tert-butyloxycarbonyl-protected amino acids are used in the synthesis of dipeptides .
- Method : A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results : The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
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Chemical Transformations
- Field : Chemistry and Biology
- Application : The tert-butyl group is used in various chemical transformations .
- Method : The unique reactivity pattern elicited by the crowded tert-butyl group is used in chemical transformations .
- Results : The tert-butyl group has implications in biosynthetic and biodegradation pathways .
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Synthesis of Biologically Active Natural Products
- Field : Organic Chemistry
- Application : The tert-butyl group is used in the synthesis of biologically active natural products .
- Method : The title compound is synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .
- Results : The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
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Muscarinic Receptor Agonists and Antagonists
- Field : Pharmacology
- Application : The tert-butyl group might be used in the synthesis of muscarinic receptor agonists and antagonists .
- Method : The therapeutic benefits of achieving receptor subtype selectivity are outlined .
- Results : Applications in the treatment of Alzheimer’s disease are discussed .
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Chemical Transformations
- Field : Chemistry and Biology
- Application : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
- Method : Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Results : The way through to its possible application in biocatalytic processes is described .
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Amino Acid Ionic Liquids
- Field : Organic Chemistry
- Application : Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
- Method : To expand the applicability of AAILs, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Results : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Future Directions
The future directions for the study and use of “(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester” could involve further exploration of its unique reactivity pattern and potential applications in chemical transformations . Additionally, the development of new synthesis methods, such as the use of a stereoselective carbonyl reductase, could also be a promising direction .
properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVTJCOYJOJGO-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-(4-Hydroxy-pyrrolidin-3-yl)-carbamic acid tert-butyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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